molecular formula C18H29NO2 B5452758 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide

2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide

Cat. No.: B5452758
M. Wt: 291.4 g/mol
InChI Key: RGVFYVXMBGSVCJ-UHFFFAOYSA-N
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Description

2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,1-dimethylpropyl groups attached to a phenoxy ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide involves its interaction with specific molecular targets. The phenoxy ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to active sites of enzymes, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVFYVXMBGSVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)C(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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